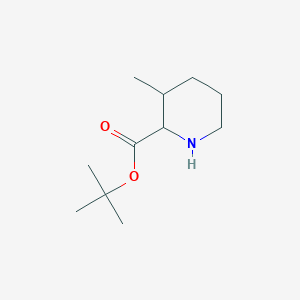

Tert-butyl 3-methylpiperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

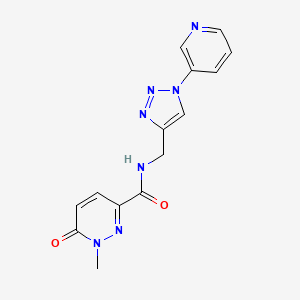

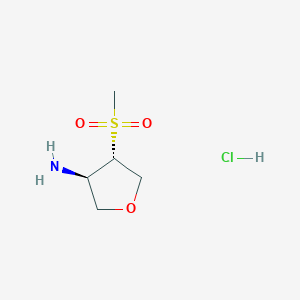

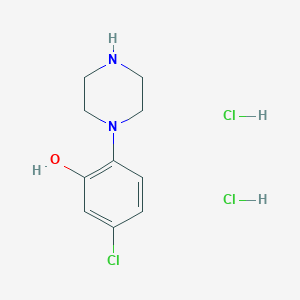

Tert-butyl 3-methylpiperidine-2-carboxylate is a chemical compound with the CAS Number: 1703741-90-5 . It has a molecular weight of 199.29 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-methylpiperidine-2-carboxylate is1S/C11H21NO2/c1-8-6-5-7-12-9 (8)10 (13)14-11 (2,3)4/h8-9,12H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Tert-butyl 3-methylpiperidine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 199.29 .Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Intermediates

Tert-butyl 3-methylpiperidine-2-carboxylate plays a crucial role as an intermediate in various synthetic processes. For instance, Chen Xin-zhi (2011) demonstrated its importance in the synthesis of protein tyrosine kinase Jak3 inhibitor, highlighting its efficiency in a series of synthesis steps with a high yield of 80.2% (Chen Xin-zhi, 2011). Similarly, its derivatives, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, are utilized in stereoselective syntheses for various chemical compounds, as reported by V. Boev et al. (2015) (V. Boev et al., 2015).

Catalysis and Chemical Reactions

This compound is also involved in catalysis and chemical reactions. For example, A. Studer et al. (1995) explored its use in the synthesis and application of a new chiral auxiliary, providing insights into its role in dipeptide synthesis (A. Studer et al., 1995). Furthermore, L. Kollár and P. Sándor (1993) investigated its use in highly stereoselective hydroformylation, which is significant for synthesizing homochiral amino acid derivatives (L. Kollár & P. Sándor, 1993).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, this compound is utilized in the synthesis of small molecule anticancer drugs, as discussed by Binliang Zhang et al. (2018). They emphasized its importance as an intermediate in the synthesis of anticancer drugs, with a focus on overcoming drug resistance (Binliang Zhang et al., 2018).

Material Sciences and Organic Chemistry

In material sciences and organic chemistry, tert-butyl 3-methylpiperidine-2-carboxylate derivatives have been employed in the synthesis of various compounds. For example, T. Yamashita et al. (2019) demonstrated its application in continuous photo flow chemistry, emphasizing its role in the scale-up synthesis of deuterium-labeled compounds (T. Yamashita et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

tert-butyl 3-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-6-5-7-12-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMHFSGRPVHGQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methylpiperidine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)